

# A Comparative Guide to Selective FGFR4 Inhibitors: INCB062079 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The fibroblast growth factor receptor 4 (FGFR4) signaling pathway has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors, primarily through its activation by the ligand FGF19.[1][2] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[3] This guide provides an objective comparison of INCB062079 with other key selective FGFR4 inhibitors, supported by preclinical and clinical data, detailed experimental methodologies, and visual diagrams of key biological processes.

# **Data Presentation: A Quantitative Comparison**

The following tables summarize the performance of INCB062079 and other selective FGFR4 inhibitors based on key pharmacological parameters.

Table 1: Biochemical Potency and Selectivity of FGFR4 Inhibitors



| Compo<br>und                  | Туре                         | FGFR4<br>IC50<br>(nM) | Selectiv<br>ity vs.<br>FGFR1 | Selectiv<br>ity vs.<br>FGFR2 | Selectiv<br>ity vs.<br>FGFR3 | Kinase<br>Selectiv<br>ity                        | Referen<br>ce |
|-------------------------------|------------------------------|-----------------------|------------------------------|------------------------------|------------------------------|--------------------------------------------------|---------------|
| INCB062<br>079                | Irreversib<br>le<br>Covalent | 1.2                   | >250-fold                    | >250-fold                    | >250-fold                    | >800-fold<br>vs. large<br>kinase<br>panel        | [4]           |
| Fisogatini<br>b (BLU-<br>554) | Irreversib<br>le<br>Covalent | 5                     | ~125-fold<br>(624 nM)        | ~440-fold<br>(2203<br>nM)    | ~157-fold<br>(787 nM)        | Highly selective                                 | [5][6]        |
| Roblitinib<br>(FGF401<br>)    | Reversibl<br>e<br>Covalent   | 1.9                   | >1000-<br>fold               | >1000-<br>fold               | >1000-<br>fold               | >1000-<br>fold vs.<br>panel of<br>65<br>kinases  | [7][8]        |
| EVER40<br>10001               | Not<br>Specified             | 2.4                   | >1000-<br>fold               | >1000-<br>fold               | >1000-<br>fold               | >1000-<br>fold vs.<br>all other<br>kinases       | [9]           |
| BLU-<br>9931                  | Irreversib<br>le<br>Covalent | Not<br>Specified      | No<br>sensitivit<br>y        | No<br>sensitivit<br>y        | No<br>sensitivit<br>y        | Promisin<br>g kinase<br>group<br>selectivit<br>y | [10]          |

Table 2: In Vitro Cellular Activity of FGFR4 Inhibitors



| Compound               | Cell Line<br>(FGF19-<br>Amplified) | EC50 (nM) | Cell Line<br>(No FGF19-<br>FGFR4<br>Dependenc<br>e) | EC50 (nM) | Reference |
|------------------------|------------------------------------|-----------|-----------------------------------------------------|-----------|-----------|
| INCB062079             | FGF19-<br>amplified<br>HCC         | < 200     | HCC lines or normal cells                           | > 5000    | [4][11]   |
| Roblitinib<br>(FGF401) | HUH7,<br>Hep3B, JHH7               | 12, 9, 9  | HEPG2, JHH                                          | > 10,000  | [8]       |

Table 3: Summary of In Vivo Antitumor Activity

| Compound                  | Animal Model                    | Dose                                         | Antitumor<br>Effect                                       | Reference |
|---------------------------|---------------------------------|----------------------------------------------|-----------------------------------------------------------|-----------|
| INCB062079                | Subcutaneous<br>HCC xenografts  | 10-30 mg/kg BID                              | Inhibition of growth and significant tumor regressions    | [4]       |
| Orthotopic HCC model      | Not Specified                   | Significant<br>inhibition of<br>tumor growth |                                                           |           |
| Fisogatinib (BLU-<br>554) | Hep3B or LIX-<br>066 xenografts | Not Specified                                | Tumor<br>regression                                       | [12][13]  |
| Roblitinib<br>(FGF401)    | Hep3B xenograft<br>model        | 10-100 mg/kg<br>BID                          | Dose-dependent<br>tumor growth<br>inhibition to<br>stasis | [8]       |

Table 4: Clinical Trial Overview of Selective FGFR4 Inhibitors



| Compound                  | Phase     | Status     | Key Findings <i>l</i><br>Population                                                                          | Reference |
|---------------------------|-----------|------------|--------------------------------------------------------------------------------------------------------------|-----------|
| INCB062079                | Phase 1   | Terminated | Manageable safety profile, evidence of target inhibition. Terminated due to slow patient accrual.            | [14][15]  |
| Fisogatinib (BLU-<br>554) | Phase 1   | Completed  | Well-tolerated; Overall Response Rate (ORR) of 17% in FGF19-positive HCC patients.                           | [12][16]  |
| Roblitinib<br>(FGF401)    | Phase 1/2 | Ongoing    | Favorable pharmacokinetic s with evidence of FGFR4 inhibition. Recommended Phase 2 Dose (RP2D) of 120 mg QD. | [17][18]  |
| EVER4010001               | Phase 1   | Completed  | In combination with pembrolizumab, RP2D of 80 mg BID was determined. Promising efficacy.                     | [9][18]   |

# **Signaling Pathways and Mechanisms of Action**



Visualizing the complex biological processes involved is crucial for understanding the therapeutic rationale and mechanism of these inhibitors.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FGF19-FGFR4 Signaling in Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]



- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 15. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Selective FGFR4 Inhibitors: INCB062079 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609461#comparing-incb062079-to-other-selective-fgfr4-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com